molecular formula C18H15BrO4 B14178314 7-Bromo-4-(5-methylfuran-2-yl)-3-(3-oxobutyl)-1H-2-benzopyran-1-one CAS No. 917571-24-5

7-Bromo-4-(5-methylfuran-2-yl)-3-(3-oxobutyl)-1H-2-benzopyran-1-one

Cat. No.: B14178314
CAS No.: 917571-24-5
M. Wt: 375.2 g/mol
InChI Key: YSQGXLRMKDZTBW-UHFFFAOYSA-N
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Description

7-Bromo-4-(5-methylfuran-2-yl)-3-(3-oxobutyl)-1H-2-benzopyran-1-one is an organic compound that belongs to the class of benzopyran derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-4-(5-methylfuran-2-yl)-3-(3-oxobutyl)-1H-2-benzopyran-1-one typically involves multi-step organic reactions. A common approach might include:

    Bromination: Introduction of the bromine atom at the 7th position of the benzopyran ring.

    Furan Ring Formation: Incorporation of the 5-methylfuran-2-yl group.

    Ketone Addition: Addition of the 3-oxobutyl group to the benzopyran core.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, controlled reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming hydroxylated derivatives.

    Reduction: Reduction reactions could lead to the formation of alcohols or amines.

    Substitution: Various substitution reactions could occur, especially at the bromine or furan moieties.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated benzopyran derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

7-Bromo-4-(5-methylfuran-2-yl)-3-(3-oxobutyl)-1H-2-benzopyran-1-one could have various applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory or anticancer properties.

    Medicine: Investigated for potential therapeutic uses.

    Industry: Could be used in the development of new materials or pharmaceuticals.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, benzopyran derivatives can interact with various molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

    7-Bromo-4-(5-methylfuran-2-yl)-3-(3-oxobutyl)-1H-2-benzopyran-1-one: can be compared with other benzopyran derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which could confer unique biological activities or chemical reactivity compared to other benzopyran derivatives.

Properties

CAS No.

917571-24-5

Molecular Formula

C18H15BrO4

Molecular Weight

375.2 g/mol

IUPAC Name

7-bromo-4-(5-methylfuran-2-yl)-3-(3-oxobutyl)isochromen-1-one

InChI

InChI=1S/C18H15BrO4/c1-10(20)3-7-16-17(15-8-4-11(2)22-15)13-6-5-12(19)9-14(13)18(21)23-16/h4-6,8-9H,3,7H2,1-2H3

InChI Key

YSQGXLRMKDZTBW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C2=C(OC(=O)C3=C2C=CC(=C3)Br)CCC(=O)C

Origin of Product

United States

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